5,6-Dihydroxy-1-methyl-1H-indole-2-carboxylic acid
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Overview
Description
5,6-Dihydroxy-1-methyl-1H-indole-2-carboxylic acid is an indole derivative that plays a significant role in various biological and chemical processes. This compound is known for its involvement in the biosynthesis of melanin, a pigment responsible for the coloration of hair, skin, and eyes in humans and other organisms . It is also studied for its potential as an HIV-1 integrase inhibitor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydroxy-1-methyl-1H-indole-2-carboxylic acid can be achieved through several methods. One common approach involves the reaction of indole with phenol under specific conditions . Another method includes the condensation of 3,4-dibenzyloxybenzaldehyde with nitromethane in a Henry reaction, followed by nitration, reduction of the nitro groups, and hydrogenolysis of the benzyl protecting groups .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydroxy-1-methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Reduction: Reduction reactions can be carried out using hydrogenation techniques, often involving catalysts like palladium on carbon.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.
Major Products
The major products formed from these reactions include indole-5,6-quinone and various substituted indole derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
5,6-Dihydroxy-1-methyl-1H-indole-2-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5,6-Dihydroxy-1-methyl-1H-indole-2-carboxylic acid involves its role as a precursor in the biosynthesis of melanin. The compound undergoes oxidation by tyrosinase to form indole-5,6-quinone, which then polymerizes to produce melanin . Additionally, its potential as an HIV-1 integrase inhibitor suggests that it may interfere with the integration of viral DNA into the host genome .
Comparison with Similar Compounds
Similar Compounds
5,6-Dihydroxyindole: Another melanin precursor with similar properties.
N-methyl-5,6-dihydroxyindole:
Levodopa: A well-known compound used in the treatment of Parkinson’s disease.
Uniqueness
5,6-Dihydroxy-1-methyl-1H-indole-2-carboxylic acid is unique due to its dual role in melanin biosynthesis and its potential as an HIV-1 integrase inhibitor . This dual functionality makes it a compound of significant interest in both biological and medical research.
Properties
IUPAC Name |
5,6-dihydroxy-1-methylindole-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-11-6-4-9(13)8(12)3-5(6)2-7(11)10(14)15/h2-4,12-13H,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKBPYKGIFSFTQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2C=C1C(=O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50578183 |
Source
|
Record name | 5,6-Dihydroxy-1-methyl-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50578183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126434-73-9 |
Source
|
Record name | 5,6-Dihydroxy-1-methyl-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50578183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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